molecular formula C7H6N4S B7725305 5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol

5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol

Cat. No.: B7725305
M. Wt: 178.22 g/mol
InChI Key: PBTAXYKMCKLQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol is a versatile heterocyclic compound that features a pyridine ring fused with a triazole ring and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an equimolar amount of 5-nitrosalicylaldehyde in methanol, yielding an important tridentate ligand in 85% yield . This reaction is carried out under mild conditions, making it efficient and practical for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The pyridine and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. These reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and substituted derivatives of the pyridine and triazole rings. These products can be further utilized in various applications, including drug development and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol is unique due to its combination of a pyridine ring, triazole ring, and thiol group, which provides a versatile platform for various chemical modifications and applications. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTAXYKMCKLQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C2=NC(=NN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.